
GSK-B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GSK-B is a novel potent γ-secretase modulator, decreasing Aβ42, increasing Aβ38 and having no effect on Aβ40 levels.
科学研究应用
Metabolic Disorders
GSK-3 Inhibition in Diabetes Management
GSK-3 plays a critical role in glucose metabolism and insulin signaling. Studies have shown that inhibition of GSK-3 can improve glucose tolerance and insulin sensitivity. For instance, in animal models, conditional ablation of GSK-3β resulted in increased beta cell mass and improved glucose tolerance on high-fat diets, suggesting its potential as a therapeutic target for type 2 diabetes .
Table 1: Effects of GSK-3 Inhibition on Glucose Metabolism
Neurodegenerative Diseases
Role in Alzheimer's Disease
GSK-3 is implicated in the pathophysiology of Alzheimer's disease (AD). Multi-target inhibitors designed to inhibit both GSK-3β and cyclin-dependent kinase 5 (CDK5) have shown promise in preventing neurotoxicity associated with amyloid-beta peptides . These dual inhibitors can potentially mitigate cognitive decline by targeting multiple pathways involved in AD.
Table 2: Dual Inhibitors Targeting GSK-3β and CDK5
Psychiatric Disorders
Bipolar Disorder Treatment
Inhibition of GSK-3 has been explored as a treatment strategy for bipolar disorder (BD). Lithium, a known GSK-3 inhibitor, alongside other mood stabilizers, has demonstrated mild cognitive improvements in BD patients. Research indicates that targeting GSK-3 may enhance therapeutic outcomes for individuals suffering from mood disorders .
Cancer Therapeutics
Targeting Tumor Growth
GSK-3 is involved in various cancer pathways, making it a viable target for cancer therapy. Inhibition of GSK-3 has been associated with reduced proliferation of cancer cells and increased apoptosis. Studies have indicated that GSK-3 inhibitors could enhance the efficacy of existing chemotherapeutics by modulating key signaling pathways involved in tumor growth .
Table 3: Impact of GSK-3 Inhibition on Cancer Cell Proliferation
Cancer Type | Study Design | Result | Reference |
---|---|---|---|
Breast Cancer | In vitro assays | Reduced cell proliferation with GSK-3 inhibitors | |
Colorectal Cancer | Animal studies | Increased apoptosis with combined therapy |
Case Study 1: Diabetes Management
In a study involving β-Gsk-3β−/− mice, researchers observed significant improvements in glucose tolerance and insulin secretion compared to control groups. The findings suggest that targeted inhibition of GSK-3 could be an effective strategy for managing type 2 diabetes through enhanced insulin signaling pathways .
Case Study 2: Alzheimer's Disease
A recent investigation into multi-target drugs revealed that compounds inhibiting both GSK-3β and CDK5 not only protected neuronal cells from amyloid-beta toxicity but also improved cognitive functions in animal models. This highlights the importance of polypharmacology in developing effective treatments for complex neurodegenerative diseases .
化学反应分析
Indirubin-3′-Oxime Derivatives
-
Chalcone Addition : Indirubin-3′-oxime reacts with substituted chalcones via aldol condensation.
-
Amine Functionalization : Secondary amines (e.g., morpholine, piperazine) are introduced via nucleophilic substitution or reductive amination.
-
Click Chemistry : Azide-alkyne cycloaddition (Huisgen reaction) generates triazole-linked derivatives (e.g., compound 6n ).
Key Reaction Conditions :
-
Solvents: Ethanol, DMF, or THF under reflux (60–80°C).
-
Catalysts: K₂CO₃ for deprotonation, Cu(I) for click chemistry.
-
Yields: 70–90% for chalcone additions; 65–85% for click products.
Critical Binding Interactions with GSK-3β
Structural Motifs and Reactivity (Sources , , ):
Compound | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|
Indirubin-3′-oxime | -12.1 | H-bonds: Val135, Ile62; π-π stacking: Phe67, Tyr134 |
Oxazole-4-carboxamide (Compound 1 ) | -14.9 | H-bonds: Asp133, Arg141; hydrophobic: Leu132, Val110 |
Diazine derivative (8 ) | -13.8 | H-bonds: Asp200, Gln185; π-alkyl: Val70, Leu188 |
Mechanistic Insights :
-
Priming Phosphorylation : Substrates with SXXXS motifs (e.g., β-catenin) require priming kinase activity for GSK-3β processive phosphorylation .
-
Hydrogen Bond Networks : Asp133 and Val135 form critical H-bonds with oxime groups, enhancing inhibitory potency .
Reaction Selectivity and Off-Target Effects
Kinase Inhibition Profile (Source ):
GSK-3β inhibitors often cross-react with DYRK1A/B due to conserved catalytic residues (e.g., Asp247).
Inhibitor | GSK-3β IC₅₀ (nM) | DYRK1A IC₅₀ (nM) | Selectivity (Fold) |
---|---|---|---|
Oxazole-4-carboxamide | 3.3 | 140 | 42.4 |
Indirubin-6f | 18.2 | >1,000 | >55 |
SAR Observations :
-
Substituent Effects : Ethoxy groups at R₁ (e.g., 6f ) improve selectivity by avoiding DYRK1A’s steric gatekeeper residues .
-
Bulk Tolerance : Bulky substituents (e.g., OC₃H₇ in 6i ) reduce affinity due to conformational strain in the ATP-binding pocket .
ADMET and Solubility Optimization
Guidelines from GSK’s Solvent Sustainability Data (Source , ):
-
LogP Threshold : Optimal range 1–3 to balance permeability and solubility.
-
Polar Surface Area (PSA) : <90 Ų for CNS penetration (e.g., compound 6n : PSA = 78 Ų).
-
Toxicophores : Avoid nitro groups (hepatotoxicity) and primary amines (hERG inhibition).
Biotransformation Reactions :
-
Oxime Hydrolysis : Indirubin-3′-oxime derivatives undergo hepatic hydrolysis to release nitric oxide, contributing to cytotoxicity .
-
N-Dealkylation : Morpholine and piperazine moieties are metabolized to secondary amines, enhancing renal clearance .
Computational Validation
Free Energy Perturbation (FEP) (Source , ):
-
ΔG Binding : Correlates with experimental IC₅₀ (R² = 0.88).
-
vdW Dominance : 70–80% of binding energy arises from hydrophobic interactions (e.g., Leu132, Val110).
属性
CAS 编号 |
884599-96-6 |
---|---|
分子式 |
C27H31F6NO2 |
分子量 |
515.5404 |
IUPAC 名称 |
[1-[4-Methyl-1(R)-(4-trifluoromethyl-phenyl)-pentyl]-2(S)-(4-trifluoromethyl-phenyl)-piperidin-4(R)-yl]-acetic acid |
InChI |
InChI=1S/C27H31F6NO2/c1-17(2)3-12-23(19-4-8-21(9-5-19)26(28,29)30)34-14-13-18(16-25(35)36)15-24(34)20-6-10-22(11-7-20)27(31,32)33/h4-11,17-18,23-24H,3,12-16H2,1-2H3,(H,35,36)/t18-,23-,24+/m1/s1 |
InChI 键 |
JWENOJGRPMPNAG-QFWMQHCXSA-N |
SMILES |
O=C(O)C[C@H]1C[C@@H](C2=CC=C(C(F)(F)F)C=C2)N([C@@H](C3=CC=C(C(F)(F)F)C=C3)CCC(C)C)CC1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GSK-B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。